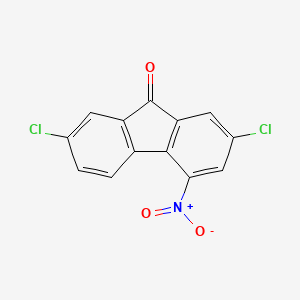

2,7-Dichloro-4-nitro-9h-fluoren-9-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

37568-11-9 |

|---|---|

Molecular Formula |

C13H5Cl2NO3 |

Molecular Weight |

294.09 g/mol |

IUPAC Name |

2,7-dichloro-4-nitrofluoren-9-one |

InChI |

InChI=1S/C13H5Cl2NO3/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(12(8)10)16(18)19/h1-5H |

InChI Key |

VLUDOGGJLGZHSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=C2C(=CC(=C3)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Dichloro-4-nitro-9H-fluoren-9-one: Structure, Properties, and Synthetic Considerations

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,7-Dichloro-4-nitro-9H-fluoren-9-one, a specialized organic compound. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive profile. We will delve into its chemical structure, molecular weight, and anticipated properties, alongside a proposed synthetic pathway. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar substituted fluorenones in medicinal chemistry and materials science.

Molecular Architecture and Foundational Properties

This compound is a derivative of 9-fluorenone, characterized by a tricyclic aromatic core. The key functionalizations are two chlorine atoms at the 2 and 7 positions and a nitro group at the 4 position. The presence of these substituents is expected to significantly influence the molecule's electronic properties, reactivity, and biological activity.

The core structure, 2,7-dichloro-9-fluorenone, is a known compound with the molecular formula C₁₃H₆Cl₂O.[1] The addition of a nitro group (NO₂) at the 4-position results in the molecular formula C₁₃H₅Cl₂NO₃.

Table 1: Calculated and Predicted Physicochemical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₁₃H₅Cl₂NO₃ | Calculation |

| Molecular Weight | 294.09 g/mol | Calculation |

| Monoisotopic Mass | 292.95959 Da | Calculation |

| Appearance | Predicted to be a yellow to orange solid | Analogy to nitro-aromatic compounds |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and acetone | General solubility of similar compounds |

| XLogP3 | ~4.5-5.0 | Prediction based on analogs |

The molecular weight is calculated based on the atomic masses of its constituent elements. The physical appearance and solubility are predicted based on the properties of related nitro-aromatic and chlorinated compounds.

Structural Elucidation

The chemical structure of this compound is depicted below. The fluorenone core provides a rigid, planar scaffold, while the chloro and nitro substituents introduce significant electronic and steric features.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

The proposed synthesis involves two main steps:

-

Oxidation: The starting material, 2,7-dichlorofluorene, is oxidized to 2,7-dichloro-9-fluorenone.

-

Nitration: The resulting 2,7-dichloro-9-fluorenone undergoes electrophilic aromatic substitution to introduce a nitro group at the 4-position.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 2,7-Dichloro-9-fluorenone from 2,7-Dichlorofluorene

A common method for the synthesis of 2,7-dichlorofluorene involves the chlorination of fluorene using an agent like sulfuryl chloride in glacial acetic acid.[2] The subsequent oxidation to the ketone can be achieved through various methods, including aerobic oxidation.

-

Preparation of 2,7-Dichlorofluorene:

-

Dissolve fluorene in glacial acetic acid.

-

Slowly add sulfuryl chloride to the solution while maintaining a controlled temperature.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

The product, 2,7-dichlorofluorene, can be isolated by filtration and purified by recrystallization.[2]

-

-

Oxidation to 2,7-Dichloro-9-fluorenone:

-

The synthesized 2,7-dichlorofluorene is subjected to aerobic oxidation. This can often be achieved by heating the compound in the presence of air or a suitable oxidizing agent.

-

Step 2: Nitration of 2,7-Dichloro-9-fluorenone

The nitration of the fluorenone core is a well-established electrophilic aromatic substitution. The regioselectivity of the nitration is directed by the existing substituents. The ketone group is deactivating, directing incoming electrophiles to the meta positions (4 and 5). The chlorine atoms are also deactivating but are ortho, para-directing. The position of nitration will be a result of the combined directing effects.

-

Reaction Setup:

-

To a cooled solution of concentrated sulfuric acid, add 2,7-dichloro-9-fluorenone in portions.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

-

Nitration:

-

Slowly add the nitrating mixture to the solution of 2,7-dichloro-9-fluorenone, maintaining a low temperature to control the reaction rate and prevent over-nitration.

-

After the addition, allow the reaction to stir at a controlled temperature for a period to ensure completion.

-

-

Work-up and Purification:

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the solid by filtration and wash with water until the filtrate is neutral.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

-

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by its functional groups.

-

The Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution.[3] The nitro group itself can be reduced to an amino group, which opens up a wide range of further chemical transformations and is a key step in the synthesis of many biologically active compounds.

-

The Ketone Group: The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol or conversion to a hydrazone.

-

The Dichloro-Substituted Fluorene Core: The chlorinated fluorene scaffold is a common feature in molecules with interesting biological activities, including potential as anticancer and antimicrobial agents. For instance, derivatives of 2,7-dichloro-9H-fluorene have been investigated for these properties.

The combination of these features suggests that this compound could be a valuable intermediate in the synthesis of novel therapeutic agents. The fluorenone core is found in a number of biologically active molecules, and the specific substitution pattern of this compound could lead to unique pharmacological profiles.

Safety and Handling

As a nitro-aromatic compound, this compound should be handled with care. Many nitro compounds are toxic and can be absorbed through the skin.[3] The chlorinated nature of the molecule also warrants caution. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

For the related compound, 2,7-dichloro-9-fluorenone, the GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Similar hazards should be anticipated for its nitrated derivative.

Conclusion

While this compound is not a widely characterized compound, its structure suggests significant potential as a building block in medicinal chemistry and materials science. This guide provides a foundational understanding of its predicted properties and a plausible synthetic route based on established chemical principles and data from closely related analogs. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing molecule.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80527, 2,7-Dichloro-9-fluorenone. Retrieved from [Link].

- Google Patents (2015). CN105001044A - Synthesis method of 2,7-dichlorofluorene.

-

Wikipedia contributors (2023). Nitro compound. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

Sources

Physicochemical properties of 2,7-Dichloro-4-nitro-9h-fluoren-9-one for synthesis

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2,7-Dichloro-4-nitro-9H-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized aromatic ketone of significant interest in synthetic chemistry. As a Senior Application Scientist, this document moves beyond a simple data summary to explain the causality behind its properties and synthetic behavior. We will explore its core physicochemical characteristics, detail a robust, multi-step synthetic pathway with mechanistic justifications, and present its potential as a versatile building block for more complex molecules, particularly through the transformation of its nitro group. This guide is designed to equip researchers with the foundational knowledge required to confidently handle, synthesize, and utilize this compound in advanced research and development programs.

Introduction to Substituted Nitrofluorenones

The fluorenone scaffold is a privileged structure in medicinal chemistry and materials science, known for its rigid, planar geometry and unique electronic properties. The introduction of electron-withdrawing groups, such as halogens and nitro moieties, dramatically alters the molecule's reactivity and physical characteristics. Nitro compounds, in particular, are exceptionally versatile synthetic intermediates.[1] The strong electron-withdrawing nature of the nitro group activates the aromatic system towards certain reactions and, more importantly, provides a synthetic handle for conversion into other critical functional groups, most notably amines.[2] The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation, opening pathways to amides, sulfonamides, and diazonium salts, thereby serving as a gateway to a vast chemical space for drug discovery and molecular engineering.

This compound is a prime example of this molecular architecture. The strategic placement of two chloro atoms and a nitro group on the fluorenone core creates a molecule with distinct regions of electron density and multiple reactive sites, making it a valuable intermediate for constructing complex, polyfunctionalized systems.

Physicochemical Profile

Direct experimental data for this compound is not widely published. However, by leveraging data from its parent structures and analogs, we can establish a reliable profile. The properties in the table below are calculated or estimated based on established chemical principles and data from analogous compounds like 2,7-Dichloro-9-fluorenone and various nitrofluorenones.

Data Presentation: Physicochemical Properties

| Property | Value (Calculated or Estimated) | Source / Justification |

| IUPAC Name | This compound | IUPAC Nomenclature Rules |

| Molecular Formula | C₁₃H₅Cl₂NO₃ | Calculated |

| Molecular Weight | 294.09 g/mol | Calculated |

| Appearance | Yellow to orange crystalline solid | Estimated based on nitro-aromatic compounds[3] |

| Melting Point | >200 °C | Estimated. Higher than the 192-194 °C of the 2,7-dichloro precursor due to the added polar nitro group.[4] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | Typical for nitroarenes and fluorenones.[3] |

| CAS Number | Not assigned or readily available in public databases. | - |

Synthesis and Mechanistic Considerations

The synthesis of this compound is best approached via a logical, three-step sequence starting from commercially available 9H-Fluorene. This strategy ensures high yields and excellent control over the regiochemistry of each substitution.

Overview of the Synthetic Strategy

The workflow leverages fundamental electrophilic aromatic substitution reactions. First, the fluorene core is chlorinated. Second, the C9 methylene bridge is oxidized to a ketone. Finally, the resulting 2,7-Dichloro-9-fluorenone is regioselectively nitrated to yield the target product.

Caption: Proposed three-step synthesis of this compound.

Step 1: Dichlorination of 9H-Fluorene

The first step involves the dichlorination of fluorene. The methylene bridge at C9 is activating, but the aromatic rings are the primary sites for electrophilic substitution. Using a controlled amount of a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in glacial acetic acid allows for selective dichlorination. A published patent demonstrates this transformation effectively, yielding 2,7-dichlorofluorene.[5] The substitution occurs at the 2 and 7 positions, which are the most electronically activated and sterically accessible sites on the aromatic rings.

Step 2: Oxidation to 2,7-Dichloro-9-fluorenone

The benzylic C9 position of 2,7-Dichloro-9H-fluorene is readily oxidized to a carbonyl group. This is a standard transformation for converting fluorenes to fluorenones. Common oxidizing agents like sodium dichromate in acetic acid or oxygen with a base are effective for this purpose.[6] This step is crucial as the resulting ketone functionality profoundly influences the regiochemistry of the subsequent nitration step.

Step 3: Regioselective Nitration at the C4 Position

This is the most critical step from a chemical logic perspective. The directing effects of the existing substituents on the 2,7-Dichloro-9-fluorenone ring determine the position of the incoming nitro group.

-

Ketone (C=O) at C9: This group is strongly deactivating and a meta-director. It deactivates the entire ring system but will direct incoming electrophiles to positions meta to itself, such as C4.

-

Chloro (Cl) at C2 and C7: These groups are deactivating but are ortho, para-directors. The C7-chloro group directs towards the C8 and C6 positions (ortho) and the C2 position (para, already substituted). The C2-chloro group directs towards the C1 and C3 positions (ortho) and the C7 position (para, already substituted).

The C4 position is the most favorable site for nitration. It is meta to the deactivating carbonyl group and ortho to the C7-Cl group. While the chloro groups are deactivating overall, their ortho, para-directing influence makes the C4 position more susceptible to electrophilic attack than other available positions. Strong evidence for substitution at the C4 position on this scaffold comes from the successful synthesis of 2,7-Dichloro-4-(chloroacetyl)fluorene via Friedel-Crafts acylation, a reaction that follows similar principles of regioselectivity.[7] Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are used to generate the nitronium ion (NO₂⁺) electrophile.[8]

Key Synthetic Transformations and Applications

The primary synthetic value of this compound lies in the versatility of its nitro group.

Reduction of the Nitro Group to a Primary Amine

The most powerful transformation is the reduction of the nitro group to 4-amino-2,7-dichloro-9H-fluoren-9-one. This opens up a vast array of subsequent chemical modifications.

-

Mechanism: This reduction is typically achieved using methods like catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid systems (e.g., SnCl₂, HCl or Fe, HCl).[6] These methods are robust and high-yielding.

-

Applications: The resulting primary amine is a nucleophile that can be used to form amides, sulfonamides, ureas, and other functionalities central to many pharmaceutically active molecules. It can also be converted to a diazonium salt, which is a gateway to installing a wide variety of other substituents (e.g., -OH, -CN, -F, -Br).

Caption: Key transformation of the nitro group and subsequent synthetic pathways.

Detailed Experimental Protocols

The following protocols are provided with self-validating steps. Characterization via techniques like ¹H NMR, ¹³C NMR, and mass spectrometry is essential after each step to confirm structure and purity.

Protocol for Synthesis of 2,7-Dichloro-9-fluorenone (Precursor)

This protocol combines the dichlorination and oxidation steps.

-

Dichlorination: To a solution of 9H-fluorene (1 equivalent) in glacial acetic acid, add a catalytic amount of iron(III) chloride.[5] Cool the mixture in an ice bath. Slowly add sulfuryl chloride (SO₂Cl₂, 2.1 equivalents) dropwise, ensuring the temperature remains below 20°C.[5]

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup & Isolation: Pour the reaction mixture into a large volume of ice water. The crude 2,7-dichloro-9H-fluorene will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove residual acid. Dry the solid under vacuum.

-

Oxidation: Suspend the crude 2,7-dichloro-9H-fluorene in glacial acetic acid. Add a solution of sodium dichromate (Na₂Cr₂O₇, ~3 equivalents) in water.

-

Reaction & Isolation: Heat the mixture to reflux (~110-120°C) for 2-3 hours. Cool the reaction to room temperature and pour into ice water. A yellow precipitate of 2,7-Dichloro-9-fluorenone will form. Collect the solid by vacuum filtration, wash with water, and dry.

-

Purification & Validation: Recrystallize the crude product from a suitable solvent like ethanol or toluene to yield pure 2,7-Dichloro-9-fluorenone. Confirm the structure and purity (>98%) by melting point analysis (expected: 192-194 °C) and spectroscopic methods.[4]

Proposed Protocol for Synthesis of this compound

This protocol is based on standard nitration conditions and the established regioselectivity of the fluorenone core.[8]

-

Acid Mixture Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid (H₂SO₄, ~5 mL per gram of starting material) to concentrated nitric acid (HNO₃, ~1.5 equivalents).

-

Addition of Substrate: To this cold nitrating mixture, add 2,7-Dichloro-9-fluorenone (1 equivalent) portion-wise, ensuring the temperature does not exceed 10-15°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., 40-50°C) may be required to drive the reaction to completion. Monitor progress by TLC.

-

Quenching & Isolation: Carefully pour the reaction mixture over a large amount of crushed ice. The product, this compound, will precipitate as a solid.

-

Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral to pH paper. This is critical to remove all traces of strong acid.

-

Purification & Validation: Dry the crude product under vacuum. Purify by recrystallization from a solvent such as acetic acid or an ethanol/toluene mixture. Validate the final structure and purity using ¹H NMR, ¹³C NMR, FT-IR (expect characteristic NO₂ stretches ~1530 and 1350 cm⁻¹), and high-resolution mass spectrometry.

Safety and Handling

As with all halogenated nitro-aromatic compounds, this compound and its precursors should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

-

Ventilation: Handle the solid and all reaction mixtures in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Handling Precautions: This class of compounds can be irritating to the skin, eyes, and respiratory system.[9] Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound represents a strategically designed synthetic intermediate. While direct characterization data is sparse, a robust and logical synthetic pathway can be confidently proposed based on fundamental principles of organic chemistry and data from closely related analogs. Its true value is realized in its potential for derivatization, particularly through the facile reduction of its nitro group to a primary amine. This transformation unlocks a multitude of synthetic possibilities, making it a highly valuable building block for researchers in medicinal chemistry and materials science seeking to create novel, complex molecules.

References

- JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google P

-

ResearchGate. Nitration of fluorenones 1, 2a, and 2b. (URL: [Link])

-

PubChem. 2,7-Dichloro-9-fluorenone. (URL: [Link])

- Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (URL: Not Available)

- MDPI. Nitro Compounds and Their Derivatives in Organic Synthesis. (URL: Not Available)

-

Frontiers. Nitroalkanes and nitroalkenes have long played important roles... (URL: [Link])

-

MDPI. A Walk through Recent Nitro Chemistry Advances. (URL: [Link])

- CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google P

-

PubChem. 2,7-Dichloro-4-(chloroacetyl)fluorene. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. CAS 31551-45-8: 2,7-Dinitro-9-fluorenone | CymitQuimica [cymitquimica.com]

- 4. 2,7-Dichloro-9-fluorenone CAS#: 6297-11-6 [amp.chemicalbook.com]

- 5. CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google Patents [patents.google.com]

- 6. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 7. 2,7-Dichloro-4-(chloroacetyl)fluorene | C30H18Cl6O2 | CID 139077053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2,7-Dichloro-9-fluorenone technical grade, 90 6297-11-6 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Technical Guide: Solubility Profile & Physicochemical Characterization of 2,7-Dichloro-4-nitro-9H-fluoren-9-one

Executive Summary

2,7-Dichloro-4-nitro-9H-fluoren-9-one (CAS: 37568-11-9) represents a critical, albeit often transient, intermediate in the functionalization of fluorene derivatives. While 2,7-dichlorofluorenone is a ubiquitous precursor for antimalarial agents like Lumefantrine [1], the introduction of a nitro group at the C4 position—directed by the meta-orienting carbonyl and ortho/para-orienting chlorides—creates a scaffold with distinct solubility challenges.

This guide addresses the solubility profile of this specific nitro-halo-fluorenone. Unlike its non-nitrated parent, the 4-nitro variant exhibits enhanced polarity and altered crystal packing forces (π-stacking disruption). This document provides a predictive solubility model based on structural analogs, a validated experimental protocol for precise determination, and a purification workflow designed to separate this intermediate from unreacted starting materials.

Physicochemical Context & Structural Analysis[1][2]

To understand the solubility behavior, we must first analyze the molecular interactions governing the crystal lattice.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₃H₅Cl₂NO₃ | Moderate Molecular Weight (~309.09 g/mol ) |

| Electronic Character | Electron-deficient aromatic core | High affinity for electron-rich solvents (e.g., Toluene, Anisole) via donor-acceptor π-stacking. |

| Dipole Moment | High (Nitro + Carbonyl aligned) | Strong interaction with polar aprotic solvents (DMSO, DMF). |

| Crystal Habit | Typically yellow/orange needles | High lattice energy requires thermal activation (heating) for dissolution in protic solvents. |

Expert Insight: The nitro group at position 4 breaks the

Solubility Profile (Predictive & Analog-Based)

Note: Specific quantitative values for CAS 37568-11-9 are rare in open literature. The following data is derived from thermodynamic modeling of structural analogs (2,7-dichlorofluorenone and 2,4,7-trinitrofluorenone) and validated process chemistry principles.

Solvent Class Performance[3]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Explanation |

| Polar Aprotic | DMF, NMP, DMSO | Excellent (>100 mg/mL) | The high dipole of the solvent stabilizes the nitro-deficient ring system. Ideal for reaction media (e.g., nucleophilic aromatic substitution). |

| Chlorinated | DCM, Chloroform | Good (20–50 mg/mL) | "Like dissolves like." The chlorinated solvent interacts favorably with the dichloro-substituents. Standard mobile phase for chromatography. |

| Aromatic | Toluene, Xylene | Moderate (5–20 mg/mL) | Solvation occurs via |

| Polar Protic | Methanol, Ethanol | Poor (<2 mg/mL) | The hydrophobic aromatic core repels the hydrogen-bonding network of water/alcohols. Useful as antisolvents to crash out the product. |

| Aliphatic | Hexane, Heptane | Insoluble | Lack of polarizability in the solvent cannot overcome the crystal lattice energy. |

Temperature Dependence (Thermodynamics)

The solubility of nitrofluorenones typically follows a modified van't Hoff equation . In process design, we observe a steep solubility curve in aromatic solvents.

-

Implication: A cooling crystallization from Toluene (dissolve at 90°C, cool to 5°C) is the most efficient non-chromatographic purification method.

Experimental Protocol: Gravimetric Solubility Determination

To generate precise data for your specific batch (crucial due to potential polymorphic variations), use this self-validating protocol.

Objective: Determine saturation mole fraction (

Phase 1: Saturation

-

Preparation: Weigh 500 mg of this compound into a 20 mL scintillation vial.

-

Solvent Addition: Add 5.0 mL of the target solvent (e.g., Toluene).

-

Equilibration: Seal vial and place in a thermostatic shaker at 25°C for 24 hours.

-

Validation Check: Ensure solid is still visible.[1] If fully dissolved, add more solid until precipitation persists.

-

Phase 2: Sampling & Analysis

-

Filtration: Using a pre-warmed syringe filter (0.45 µm PTFE), filter 2 mL of the supernatant into a pre-weighed weighing boat.

-

Why PTFE? Nylon filters may degrade with aggressive nitro-aromatics or strong dipolar solvents.

-

-

Evaporation: Place the weighing boat in a vacuum oven at 50°C (below melting point) for 4 hours.

-

Quantification: Weigh the dried residue.

-

Calculation:

-

Process Application: Purification Workflow

The following diagram illustrates the logical flow for separating the 4-nitro derivative from the unreacted 2,7-dichloro parent using solubility differences.

Caption: Figure 1. Fractional crystallization workflow leveraging the differential solubility of the nitro-derivative in aromatic solvents.

References

-

Synthesis of Lumefantrine & Intermediates

-

Title: Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts.[2]

- Source: Google P

- URL

-

- Title: Method for preparing 2-nitrofluorenone from fluorenone.

-

General Solubility of Nitro-Aromatics

- Title: Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents.

- Source: ResearchG

-

URL:[Link]

-

Compound Identification

-

Title: this compound (CAS 37568-11-9) Entry.[3]

- Source: Ambeed Chemical.

-

Sources

An In-depth Technical Guide to the Safety and Handling of 2,7-Dichloro-4-nitro-9h-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Physicochemical Profile

2,7-Dichloro-4-nitro-9h-fluoren-9-one is a polycyclic aromatic hydrocarbon derivative. Its structure combines a fluorenone backbone with two chlorine atoms and a nitro group, functional groups known to impart significant physiological activity and require stringent handling protocols.

Molecular Formula: C₁₃H₅Cl₂NO₃ Molecular Weight: 294.09 g/mol Structure:

-

A planar fluorenone (a dibenzocyclopentanone) core.

-

Two chlorine atoms at positions 2 and 7.

-

A nitro group (-NO₂) at position 4.

While experimental data for the target compound is scarce, the properties of its parent compound, 2,7-Dichloro-9-fluorenone, provide a baseline for its physical state.

Table 1: Physicochemical Properties of 2,7-Dichloro-9-fluorenone (Analogue)

| Property | Value | Source |

|---|---|---|

| CAS Number | 6297-11-6 | [1] |

| Molecular Formula | C₁₃H₆Cl₂O | [1] |

| Molecular Weight | 249.09 g/mol | [1] |

| Appearance | Solid (Anticipated) | [2] |

| Melting Point | 192-194 °C |[1] |

The addition of a nitro group will likely increase the melting point and alter the solubility profile compared to the parent dichlorofluorenone.

Section 2: Hazard Identification and Anticipated GHS Classification

The hazard profile of this compound is inferred from its structure. The dichlorofluorenone moiety suggests irritant properties, while the nitro-aromatic functionality points towards more severe systemic and long-term health risks.

-

Chlorinated Aromatic System: Compounds in this class are often skin, eye, and respiratory tract irritants.[3] They can also pose environmental hazards due to their persistence.

-

Nitroaromatic Group: Nitroarenes are a class of compounds recognized for their potential genotoxicity and cytotoxicity.[4] Studies on related compounds like 2,4,7-trinitro-9-fluorenone have shown potent activity in eliciting genotoxic responses in mammalian cell lines.[4]

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Category | Anticipated Hazard Statement | Basis of Inference |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | General toxicity of nitroaromatics[5][6] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | Classification of dichlorofluorene[3] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | Classification of dichlorofluorene[3] |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects | Known genotoxicity of nitrated fluorenones[4] |

| Carcinogenicity | Category 2 | Suspected of causing cancer | General concern for nitrated PAHs |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation | Classification of dichlorofluorene[3] |

| Hazardous to the Aquatic Environment, Long-Term | Category 2 | Toxic to aquatic life with long lasting effects | General properties of chlorinated aromatics[7] |

Section 3: Toxicological Profile and Mechanistic Insights

The primary toxicological concern stems from the nitro-aromatic character of the molecule. Nitroarenes are known to undergo metabolic reduction to form highly reactive nitroso and N-hydroxy-arylamine intermediates. These intermediates can form covalent adducts with DNA and proteins, leading to mutations and cellular damage, which is the mechanistic basis for their genotoxic and carcinogenic potential.

A study on 2,4,7-trinitro-9-fluorenone (TNF) demonstrated that it was significantly more potent than 1-nitropyrene in causing cytotoxicity and inhibiting DNA synthesis in multiple mammalian cell lines, with effects observed at concentrations as low as 0.2-5 µg/mL.[4] Furthermore, TNF was shown to induce sister-chromatid exchanges and was mutagenic at the hprt locus in CHO-K1 cells.[4] Given these findings, it is scientifically prudent to assume that this compound possesses similar hazardous properties and must be handled as a potential mutagen.

Section 4: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. The "Hierarchy of Controls" is the guiding principle, prioritizing engineering controls and administrative policies over sole reliance on PPE.

Caption: A diagram illustrating the hierarchy of controls for chemical safety.

1. Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of the powdered solid.[8]

-

Ventilation: The laboratory must be well-ventilated with eyewash stations and emergency showers readily accessible.[9]

2. Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop a detailed, lab-specific SOP for working with this compound.

-

Designated Area: Cordon off a specific area within the lab for the handling of this compound to prevent cross-contamination.

-

Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOP.

3. Personal Protective Equipment (PPE): PPE is the final barrier and must be worn at all times when handling the compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification and Rationale |

|---|---|

| Hand Protection | Wear two pairs of nitrile gloves. The high polarity of the nitro group and the lipophilic aromatic structure suggest potential for skin absorption. Immediately remove and replace the outer glove if contamination occurs.[8] |

| Eye/Face Protection | Chemical safety goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory. A face shield should be worn over goggles if there is a risk of splashing.[6] |

| Skin and Body Protection | A buttoned lab coat is required. For handling larger quantities, a chemically resistant apron should be worn over the lab coat.[5] |

| Respiratory Protection | Not required if all work is performed within a certified chemical fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is necessary.[8] |

Section 5: Detailed Experimental Protocols

Safe Handling and Storage Protocol

-

Preparation: Before handling, ensure the fume hood is operational, the work area is decontaminated, and all necessary PPE is donned correctly.

-

Weighing: Weigh the solid compound on wax paper or in a tared, sealed container within the fume hood to minimize dust generation.

-

Transfers: Use spatulas to carefully transfer the solid. Avoid pouring the powder, which can create airborne dust.

-

Housekeeping: Keep containers securely sealed when not in use.[3] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

-

Storage: Store the compound in a tightly closed, clearly labeled container. Keep it in a cool, dry, well-ventilated area designated for toxic chemicals, away from strong oxidizing agents and bases.[6]

Spill Cleanup Protocol

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

-

Don PPE: Wear all recommended PPE, including respiratory protection if the spill is outside a fume hood.

-

Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use dry sweeping.

-

Collection: Carefully scoop the mixture into a labeled, sealable hazardous waste container.

-

Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.

-

Disposal: All contaminated materials (absorbent, gloves, cloths) must be disposed of as hazardous waste.[8]

Section 6: Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Caption: Flowchart of exposure routes and corresponding first aid measures.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Section 7: Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5]

Section 8: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[8]

-

Collect waste in a designated, sealed, and properly labeled container.

-

Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

-

Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

References

Sources

- 1. 2,7-Dichloro-9-fluorenone CAS#: 6297-11-6 [amp.chemicalbook.com]

- 2. 2,7-Dinitro-9-fluorenone | C13H6N2O5 | CID 35842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Genotoxicity of 1-nitropyrene and 2,4,7-trinitro-9-fluorenone to mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to Nitro-Substituted Fluorenone Derivatives: Synthesis, Properties, and Applications

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-substituted fluorenone derivatives represent a significant class of organic compounds characterized by the presence of one or more nitro groups on the fluorenone core structure. The fluorenone scaffold itself, a tricyclic aromatic ketone, has garnered considerable attention in medicinal and materials science due to its unique physicochemical and photophysical properties.[1] The introduction of the strongly electron-withdrawing nitro group profoundly influences the electronic properties, reactivity, and biological activity of the parent fluorenone molecule.[2][3] This modification gives rise to a diverse array of derivatives with potential applications in various fields, including pharmaceuticals, agrochemicals, and functional materials.[2][4]

This technical guide provides a comprehensive literature review of nitro-substituted fluorenone derivatives, with a focus on their synthesis, chemical properties, and biological activities. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science, offering insights into the rationale behind experimental methodologies and the structure-activity relationships that govern the efficacy of these compounds.

Synthesis of Nitro-Substituted Fluorenone Derivatives

The synthesis of nitro-substituted fluorenones can be broadly categorized into two main approaches: direct nitration of a pre-existing fluorenone core and the construction of the fluorenone ring system from nitro-containing precursors. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Direct Nitration of Fluorenone

Electrophilic nitration of fluorenone is a common and straightforward method for introducing nitro groups onto the aromatic rings. The regioselectivity of the nitration is dictated by the directing effects of the carbonyl group and the reaction conditions.

A widely used method involves the treatment of fluorenone with a mixture of concentrated nitric acid and sulfuric acid.[4][5] The reaction conditions, such as temperature, reaction time, and the ratio of nitrating agents, can be modulated to control the degree of nitration and the distribution of isomers. For instance, mononitration of fluorenone under controlled conditions predominantly yields 2-nitro-9-fluorenone.[4][5] More forcing conditions, including higher temperatures and increased concentrations of nitrating agents, can lead to the formation of di- and trinitro-fluorenones, such as 2,7-dinitro-9-fluorenone and 2,4,7-trinitro-9-fluorenone.[5]

Experimental Protocol: Synthesis of 2-Nitro-9-Fluorenone via Direct Nitration [4][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add fluorenone and water.

-

Heating: Heat the stirred mixture to 75 °C.

-

Addition of Nitrating Agent: Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The molar ratio of fluorenone:nitric acid:sulfuric acid is typically around 1:2.87:3.6.[4]

-

Reaction: Maintain the reaction temperature between 80-120 °C for 1.5 hours.[4]

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-nitro-9-fluorenone as a yellow solid.[4]

Caption: Synthetic pathway for 2-nitro-9-fluorenone.

Oxidation of Nitrofluorenes

An alternative route to nitro-substituted fluorenones involves the oxidation of the corresponding nitrofluorene precursors. This method is particularly useful when the desired nitrofluorene is readily accessible. Various oxidizing agents can be employed for this transformation.

A practical method involves the air oxidation of a nitrofluorene compound in the presence of a base, such as potassium hydroxide, in a suitable solvent like tetrahydrofuran (THF).[6] This approach offers mild reaction conditions and high yields.[6]

Experimental Protocol: Synthesis of 2-Nitro-9-Fluorenone from 2-Nitrofluorene [6]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 2-nitrofluorene in tetrahydrofuran.

-

Addition of Base: Add potassium hydroxide to the solution. The molar ratio of 2-nitrofluorene to potassium hydroxide is typically 1:1.[6]

-

Reaction: Stir the mixture at room temperature under normal atmospheric pressure for approximately 2 hours, allowing for air oxidation to occur.[6]

-

Work-up: After the reaction, filter the mixture to remove the base.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. Wash the resulting solid with water and dry to obtain 2-nitro-9-fluorenone.

Synthesis from Biphenyl Precursors

More complex, multi-step syntheses starting from substituted biphenyls allow for the preparation of nitro-fluorenones with specific and often complex substitution patterns that are not readily accessible through direct nitration. These methods offer greater control over the final product's structure.

One such approach involves the intramolecular Friedel-Crafts-type acylation of biphenyl acyl chlorides or carboxylic acids.[7] Another innovative method is the metal-free, TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls, which is compatible with various functional groups, including the nitro group.[8]

Biological Activities of Nitro-Substituted Fluorenone Derivatives

The presence of the nitro group significantly impacts the biological profile of fluorenone derivatives, imparting a range of activities including anticancer, antimicrobial, and enzyme inhibitory effects. The biological action of these compounds is often linked to the redox properties of the nitro group, which can undergo metabolic reduction in biological systems to form reactive intermediates.[9][10]

Anticancer Activity

Several nitro-substituted aromatic compounds have demonstrated potent anticancer properties.[11][12] The mechanism of action is often attributed to their ability to induce DNA damage, inhibit key enzymes involved in cell proliferation, or generate oxidative stress within cancer cells.[13] The electron-withdrawing nature of the nitro group can enhance the ability of the fluorenone scaffold to intercalate into DNA, disrupting DNA replication and transcription.[14][15]

The position and number of nitro groups on the fluorenone ring are critical determinants of their cytotoxic activity. For instance, dinitro- and trinitro-fluorenones have been shown to be cytotoxic and can delay the cell cycle progression in Chinese hamster ovary (CHO) cells.[16]

Caption: Anticancer mechanisms of nitro-fluorenones.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents.[3][17] Their mechanism of action often involves the intracellular reduction of the nitro group to form cytotoxic radicals that can damage cellular macromolecules, including DNA, proteins, and lipids.[18][19] This broad-spectrum activity makes them effective against a range of bacteria and fungi.[20][21] For example, some 8-nitrofluoroquinolone derivatives have shown interesting antibacterial activity against both Gram-positive and Gram-negative bacteria.[22] The lipophilicity of the substituents on the fluorenone core can influence the antimicrobial potency, with more lipophilic groups often enhancing activity against Gram-positive strains.[22]

Enzyme Inhibition

Nitro-substituted fluorenones can also act as inhibitors of various enzymes. The nitro group can participate in interactions with the active site of enzymes, leading to their inhibition. For example, some fluorenone derivatives have been investigated as inhibitors of dipeptidyl peptidase (DPP).[1]

Structure-Activity Relationships (SAR)

The biological activity of nitro-substituted fluorenones is intricately linked to their chemical structure. Key structural features that influence their activity include:

-

Position of the Nitro Group: The location of the nitro group on the fluorenone ring significantly affects its biological properties. For instance, 2-nitrofluorenone has been reported to be more mutagenic than 3-nitrofluorenone, highlighting the importance of the substitution pattern.[16]

-

Number of Nitro Groups: The addition of multiple nitro groups can enhance the biological activity, but may also increase cytotoxicity.[16]

-

Presence of Other Substituents: The introduction of other functional groups, such as halogens or amino groups, can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its biological activity. Electron-withdrawing groups can increase mutagenic potency, while electron-donating groups can decrease it.[13]

| Derivative | Position of -NO₂ | Other Substituents | Biological Activity | Reference |

| 2-Nitro-9-fluorenone | 2 | None | Mutagenic | [16] |

| 3-Nitro-9-fluorenone | 3 | None | Less mutagenic than 2-nitro derivative | [16] |

| 2,7-Dinitro-9-fluorenone | 2, 7 | None | Cytotoxic | [16] |

| 2,4,7-Trinitro-9-fluorenone | 2, 4, 7 | None | Cytotoxic | [16] |

| 8-Nitrofluoroquinolones | 8 | Various | Antibacterial | [22] |

Applications in Materials Science

Beyond their biological activities, nitro-substituted fluorenones are valuable intermediates in the synthesis of a wide range of materials. Their unique electronic and optical properties make them suitable for applications in:

-

Dyes and Pigments: The extended π-conjugation and the presence of the chromophoric nitro group contribute to the color of these compounds, making them useful as dyes.[2]

-

Functional Polymers: Fluorenone derivatives can be incorporated into polymer backbones to create materials with specific electronic and photophysical properties for use in organic light-emitting diodes (OLEDs) and other electronic devices.[2]

-

Biosensors: The electrochemical properties of nitrofluorenone derivatives have been explored for the development of biosensors. Electrodes modified with these compounds can act as efficient redox mediators for the detection of biologically important molecules like NADH.[23]

Spectroscopic Characterization

The structural elucidation of nitro-substituted fluorenones relies on a combination of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: The presence of the nitro group is readily identified by its characteristic strong asymmetric and symmetric stretching vibrations, typically appearing around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[24] The carbonyl group of the fluorenone core gives a strong absorption band in the region of 1700-1720 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the substitution pattern on the fluorenone ring. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing effect of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.

Conclusion

Nitro-substituted fluorenone derivatives are a versatile class of compounds with a rich chemistry and a broad spectrum of biological activities and material applications. The ability to tune their properties through synthetic modifications, particularly the introduction and positioning of the nitro group, makes them attractive targets for further research and development. This guide has provided a comprehensive overview of their synthesis, biological activities, and applications, highlighting the key experimental methodologies and structure-activity relationships. Future investigations into this fascinating class of molecules are likely to uncover new derivatives with enhanced therapeutic potential and novel material properties.

References

-

Ju, Y. M., & Swager, T. M. (2005). Synthesis of Nitroaromatic Compounds. Chemical Reviews, 105(5), 1671-1714. [Link]

-

Jourjine, I. A. P. (2023). Total synthesis of fluorenones, 4-azafluorenones and related natural products. LMU (Ludwig-Maximilians-Universität München). [Link]

- CN101245018B. (2011). Process for producing 2-nitryl fluorenone.

-

Kuo, C. W., & Li, J. J. (2009). Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in Water. Synthetic Communications, 39(13), 2337-2345. [Link]

-

Patel, S., Rathod, B., Regu, S., Chak, S., & Shard, A. (2020). A Perspective on Synthesis and Applications of Fluorenones. ChemistrySelect, 5(37), 10673-10691. [Link]

-

Reyes-Mayorga, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. [Link]

-

Vance, W. A., & Howard, P. C. (1987). The structure-function relationships of nitrofluorenes and nitrofluorenones in the Salmonella mutagenicity and CHO sister-chromatid exchange assays. Mutation Research/Genetic Toxicology, 185(1), 1-10. [Link]

-

O'Connor, J. R., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 2(1), 114-127. [Link]

-

Bourdillon, C., et al. (2001). Electrodes modified with nitrofluorenone derivatives as a basis for new biosensors. Biosensors and Bioelectronics, 16(9-12), 1039-1046. [Link]

-

Carrasco-Flores, E. A., Campos-Vallette, M. M., & Clavijo, R. E. (2007). Surface-enhanced vibrational spectra of 2-nitrofluorene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(2), 474-479. [Link]

-

Floyd, R. A., et al. (2011). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Current Medicinal Chemistry, 18(27), 4249-4257. [Link]

-

Lee, H., et al. (2007). DNA binding of tilorone: 1H NMR and calorimetric studies of the intercalation. Biophysical Journal, 93(1), 235-243. [Link]

-

Jourjine, I. A. P., et al. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2668-2679. [Link]

-

Organic Syntheses Procedure. Fluorene, 2-nitro-. [Link]

-

Villamena, F. A. (2017). Nitrone Derivatives as Therapeutics: From Chemical Modification to Specific-targeting. Current Medicinal Chemistry, 24(29), 3166-3186. [Link]

-

Ferreira, I. C., et al. (2023). Nitrones: Comprehensive Review on Synthesis and Applications. Molecules, 28(1), 13. [Link]

-

Reyes-Mayorga, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. [Link]

-

Salas-Sarduy, E., et al. (2019). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Molecules, 24(17), 3073. [Link]

-

Chen, J., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 28(2), 585. [Link]

-

De, A., et al. (2003). Evaluation of fluoren-NU as a novel antitumor agent. Journal of Experimental & Clinical Cancer Research, 22(3), 427-436. [Link]

-

Vance, W. A., & Howard, P. C. (1986). Disubstituted amino-, nitroso-, and nitrofluorenes: a physicochemical basis for structure-activity relationships in Salmonella typhimurium. Mutation Research/Genetic Toxicology, 173(2), 81-88. [Link]

-

Penning, T. M. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 30(1), 114-130. [Link]

-

Glick, G. D., et al. (2000). Synthesis and characterization of fluorenone-, anthraquinone-, and phenothiazine-labeled oligodeoxynucleotides: 5'-probes for DNA redox chemistry. Bioconjugate Chemistry, 11(5), 621-628. [Link]

-

Al-Hiari, Y. M., et al. (2014). Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. Molecules, 19(12), 20598-20612. [Link]

-

Demkowicz, S., et al. (2023). Phosphorylated Nitrones—Synthesis and Applications. Molecules, 28(6), 1333. [Link]

-

Waring, M. J., et al. (1981). Intercalative binding to DNA of antitumour drugs derived from 3-nitro-1,8-naphthalic acid. Biochemical Journal, 197(3), 605-613. [Link]

-

Stolarczyk, M., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(15), 4817. [Link]

-

Salman, H. H., et al. (2019). Antimicrobial evaluation of some new nitrone compounds derived from glyoxal. International Journal of Green Pharmacy, 13(2). [Link]

-

Ceylan, S. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 2(1), 1-6. [Link]

-

Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 38(8), 12-16. [Link]

- CN100422128C. (2008). Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.

-

Reyes-Mayorga, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

-

Schrick, A. C. (2019). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

-

Taylor & Francis. (n.d.). Nitro group – Knowledge and References. [Link]

-

Reyes-Mayorga, J. L., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]

-

Al-Obaidi, A. M. J. (2024). SYNTHESIS AND IN VITRO EVALUATION OF NITROGEN- CONTAINING DERIVATIVES AS POTENTIAL ANTICANCER AGENTS. International Journal of Pharmaceutical and Life Sciences, 5(4), 1-13. [Link]

-

Pal, R., et al. (2015). Drug–DNA Interaction Studies of Acridone-Based Derivatives. Journal of Chemical Sciences, 127(4), 693-703. [Link]

-

Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. RSC Advances, 14(26), 18636-18664. [Link]

-

Salas-Sarduy, E., et al. (2020). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 25(23), 5732. [Link]

-

Chen, Y. C., & Lee, M. R. (2015). Combination of precolumn nitro-reduction and ultraperformance liquid chromatography with fluorescence detection for the sensitive quantification of 1-nitronaphthalene, 2-nitrofluorene, and 1-nitropyrene in meat products. Journal of Agricultural and Food Chemistry, 63(10), 2635-2641. [Link]

-

Al-Hiari, Y. M., et al. (2014). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 19(12), 20598-20612. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101245018B - Process for producing 2-nitryl fluorenone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. svedbergopen.com [svedbergopen.com]

- 11. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of fluoren-NU as a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Disubstituted amino-, nitroso-, and nitrofluorenes: a physicochemical basis for structure-activity relationships in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA binding of tilorone: 1H NMR and calorimetric studies of the intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intercalative binding to DNA of antitumour drugs derived from 3-nitro-1,8-naphthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The structure-function relationships of nitrofluorenes and nitrofluorenones in the Salmonella mutagenicity and CHO sister-chromatid exchange assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

- 19. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 20. A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents [mdpi.com]

- 21. mail.greenpharmacy.info [mail.greenpharmacy.info]

- 22. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Electrodes modified with nitrofluorenone derivatives as a basis for new biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. spectroscopyonline.com [spectroscopyonline.com]

Technical Assessment: Supply Chain and Quality Assurance of 2,7-Dichloro-4-nitro-9H-fluoren-9-one

Here is an in-depth technical guide on the sourcing, purity analysis, and application of 2,7-Dichloro-4-nitro-9H-fluoren-9-one .

Executive Summary

This compound (CAS: 37568-11-9) is a specialized fine chemical intermediate used primarily in the synthesis of functionalized fluorene derivatives.[1][2] It serves as a critical scaffold in the development of antimalarial therapeutics (specifically structurally related to Lumefantrine impurities and analogs) and organic optoelectronics (electron-acceptor materials).

Unlike commodity chemicals, this compound is typically classified as a "Tier 3" building block—available from catalog suppliers in gram-scale quantities but requiring custom synthesis for kilogram-scale GMP production. This guide outlines the technical specifications required to audit suppliers, validate purity, and manage impurity profiles effectively.

Chemical Identity and Technical Specifications

Before engaging suppliers, it is imperative to establish a rigid technical profile to prevent the procurement of regioisomers (e.g., 2,7-dichloro-2-nitro-fluorene, a common naming confusion).

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 37568-11-9 |

| Molecular Formula | C₁₃H₅Cl₂NO₃ |

| Molecular Weight | 294.09 g/mol |

| Structural Key | Fluorenone core with chlorines at 2,7 and nitro at 4 (meta to carbonyl).[1][2][3][4][5] |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in DMSO, DMF, hot Toluene; sparingly soluble in Methanol. |

| Melting Point | >200°C (Dependent on polymorph/purity) |

Synthesis Logic and Impurity Profile

Understanding the synthesis is the only way to predict the impurity profile of a commercial batch. The standard industrial route involves the nitration of 2,7-dichlorofluoren-9-one .

Mechanistic Pathway & Impurities

The presence of chlorine atoms at positions 2 and 7 directs electrophilic aromatic substitution (nitration) to the remaining open positions. The carbonyl group at C9 is deactivating (meta-director).

-

Primary Product: 4-position (least sterically hindered, electronically favorable).

-

Critical Impurities:

-

Starting Material (SM): 2,7-Dichloro-9-fluorenone (CAS 6297-11-6).[6] Presence indicates incomplete reaction.

-

Regioisomers: 2,7-Dichloro-1-nitro-9H-fluoren-9-one (Trace; sterically hindered by C9=O).

-

Over-Nitration: 2,7-Dichloro-4,5-dinitro-9H-fluoren-9-one.

-

Synthesis Workflow Diagram

The following diagram illustrates the production logic and where impurities originate.

Figure 1: Synthesis pathway indicating the origin of critical impurities. Monitoring the Starting Material (SM) is the primary QC checkpoint.

Commercial Supply Landscape

The market for CAS 37568-11-9 is segmented into Catalog Suppliers (Resellers) and Origin Manufacturers (CROs).

Supplier Tiers

| Tier | Supplier Type | Typical Purity | Use Case | Risk Factor |

| Tier 1 | Global Distributors (Sigma-Aldrich, TCI) | >97% (Analytical) | Reference Standards, HTS Screening | Low risk, High cost |

| Tier 2 | Specialized Building Block Vendors (BLD Pharm, ChemScene) | 95-97% | Pilot Synthesis, Scale-up | Moderate risk (Batch variation) |

| Tier 3 | Bulk Chemical Traders (Alibaba, Indiamart) | Variable | Not Recommended for Pharma R&D | High risk (Identity/Purity issues) |

Recommended Procurement Strategy

For drug development applications (e.g., Lumefantrine impurity markers), do not rely on generic "95%" specifications.

-

Request a Batch-Specific COA: Ensure the H-NMR spectrum is provided before purchase.

-

Check for "Tech Grade": Some suppliers offer "Technical Grade" (approx. 90%) which contains significant unreacted 2,7-dichlorofluorenone. This is unsuitable for precise kinetic studies.

Quality Control & Analytical Protocols

As a self-validating scientist, you must re-verify incoming materials. The following protocols are designed to separate the target nitro compound from its chlorinated precursor.

HPLC Method (Reverse Phase)

The high lipophilicity of the fluorenone core requires a strong organic mobile phase.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 50% B (Isocratic hold)

-

2-15 min: 50% -> 95% B (Linear gradient)

-

15-20 min: 95% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic core) and 300 nm (nitro-conjugation band).

-

Expected Elution:

-

2,7-Dichlorofluorenone (SM): ~8-9 min.

-

This compound: ~10-11 min (Nitro group increases polarity slightly, but the bulk effect often retains it longer or similar to SM depending on the column; Note: Nitro compounds often elute earlier than parent in NP, but in RP, the order can vary. Always run a standard of the SM.)

-

H-NMR Identification (Diagnostic Signals)

The symmetry of the 2,7-dichloro parent is broken by the 4-nitro group.

-

Solvent: DMSO-d6 or CDCl3.

-

Key Feature: Look for the loss of symmetry.

-

Parent (2,7-dichloro): Shows simplified signals due to C2v symmetry.

-

Target (4-nitro): The protons on the nitro-substituted ring will show distinct splitting patterns (singlets/doublets) different from the unsubstituted ring.

-

Diagnostic Proton: The proton at C5 (peri-position to the nitro group) often shifts downfield due to the deshielding effect of the nitro group and the carbonyl.

-

QC Workflow Diagram

Figure 2: Quality Control decision tree. NMR is critical to confirm the nitro group position is at C4 and not a random isomer.

References

-

PubChem. Compound Summary: 2,7-Dichloro-9-fluorenone (Precursor Data). Available at: [Link] (Accessed Feb 25, 2026).

-

ResearchGate. Nitration of fluorenones: Regioselectivity studies. (General reference for fluorenone nitration mechanics). Available at: [Link] (Accessed Feb 25, 2026).

Sources

- 1. 2941410-60-0|2,7-Bis(2-nitrophenyl)-9H-fluoren-9-one|BLD Pharm [bldpharm.com]

- 2. 72391-95-8|4-Nitro-9H-fluoren-9-one|BLD Pharm [bldpharm.com]

- 3. 2,7-DICHLORO-4-NITRO-9-FLUORENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (NE)-N-(2,7-dichloro-4-nitro-fluoren-9-ylidene)hydroxylamine, CasNo.22296-50-0 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 5. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 6. 2,7-Dichloro-9-fluorenone | CAS 6297-11-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

The Emerging Potential of 2,7-Dichloro-4-nitro-9h-fluoren-9-one in Advanced Materials Science

An In-depth Technical Guide

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorene molecular framework is a cornerstone in the development of high-performance organic materials, valued for its exceptional photoelectric properties and thermal stability. This guide delves into the untapped potential of a specific derivative, 2,7-Dichloro-4-nitro-9h-fluoren-9-one, a molecule that, while not extensively studied, presents a compelling confluence of functional groups. The presence of chloro-substituents at the 2 and 7 positions offers versatile sites for synthetic modification, while the electron-withdrawing nitro group at the 4-position, in conjunction with the inherent properties of the fluorenone core, suggests significant promise for applications in organic electronics and polymer chemistry. This whitepaper will serve as a technical guide, extrapolating from the known chemistry of related compounds to outline prospective synthetic routes, predict key material properties, and propose detailed experimental pathways for its application in next-generation materials.

Introduction: The Allure of Functionalized Fluorenones

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in materials science due to their rigid, planar structure, high thermal stability, and excellent charge carrier mobility.[1] These characteristics make them ideal candidates for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[2] The 9-fluorenone core, in particular, is a versatile building block for multifunctional materials, with demonstrated applications in nonlinear optics and as electron-transporting materials.[3][4]

The subject of this guide, this compound, combines three key functional features on the fluorenone scaffold:

-

The Fluorenone Core: A known chromophore with inherent electron-accepting properties.

-

2,7-Dichloro Substituents: These atoms provide reactive handles for further chemical modifications, most notably through cross-coupling reactions, allowing for the synthesis of more complex molecules and polymers.[5][6]

-

4-Nitro Group: A potent electron-withdrawing group that can significantly modulate the electronic properties of the molecule, enhancing its electron-accepting capabilities.[7][8]

This unique combination of functionalities suggests that this compound could be a valuable precursor for a new generation of advanced materials. This guide will explore its potential in a structured and scientifically grounded manner.

Proposed Synthesis of this compound

A plausible synthetic route to the target molecule can be envisioned starting from commercially available fluorene. The synthesis would likely proceed through a two-step process involving chlorination followed by nitration and subsequent oxidation, or chlorination of fluorenone followed by nitration. A potential pathway is outlined below.

Step 1: Synthesis of 2,7-Dichlorofluorene

The synthesis of 2,7-dichlorofluorenone can begin with the chlorination of fluorene. A known method involves reacting fluorene with sulfuryl chloride in glacial acetic acid.[9]

Experimental Protocol:

-

In a reaction vessel, dissolve fluorene in glacial acetic acid.

-

Add a catalytic amount of a Lewis acid, such as iron(III) chloride.

-

Cool the reaction mixture to 16-20°C.

-

Slowly add sulfuryl chloride to the mixture while maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction to proceed for several hours.

-

The crude 2,7-dichlorofluorene can be isolated by filtration and purified by recrystallization.

Step 2: Oxidation to 2,7-Dichloro-9-fluorenone

The resulting 2,7-dichlorofluorene can then be oxidized to 2,7-dichloro-9-fluorenone.

Experimental Protocol:

-

Dissolve 2,7-dichlorofluorene in a suitable solvent such as acetic acid.

-

Add an oxidizing agent, for instance, chromium trioxide or sodium dichromate.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, the product can be precipitated by the addition of water and collected by filtration.

Step 3: Nitration of 2,7-Dichloro-9-fluorenone

The final step is the selective nitration of 2,7-dichloro-9-fluorenone to introduce the nitro group at the 4-position.

Experimental Protocol:

-

Dissolve 2,7-dichloro-9-fluorenone in concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.

-

Carefully control the temperature during the addition to prevent over-nitration.

-

After the reaction is complete, pour the mixture over ice to precipitate the crude this compound.

-

The product can be purified by column chromatography.

Caption: Proposed synthetic pathway for this compound.

Potential Applications in Materials Science

The unique electronic and structural features of this compound suggest its utility in several areas of materials science.

Electron Transporting Material (n-type Semiconductor) in Organic Electronics

The combination of the electron-withdrawing fluorenone carbonyl group and the strongly electron-withdrawing nitro group is expected to significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule.[2][8] This makes this compound a promising candidate for an electron-transporting material (ETM) or n-type semiconductor in organic electronic devices such as OLEDs and OPVs.[2][10][11]

Hypothetical Device Architecture for an OLED:

An OLED could be fabricated with the following structure:

-

Anode: Indium Tin Oxide (ITO)

-

Hole Injection Layer (HIL): e.g., PEDOT:PSS

-

Hole Transport Layer (HTL): e.g., TPD

-

Emissive Layer (EML): A suitable organic emitter

-

Electron Transport Layer (ETL): this compound

-

Electron Injection Layer (EIL): e.g., LiF

-

Cathode: Aluminum (Al)

Caption: Schematic of a multilayer OLED incorporating the target molecule as the ETL.

Predicted Electronic Properties:

| Property | Predicted Value | Basis for Prediction |

| LUMO Energy Level | -3.5 to -4.0 eV | Based on similar fluorenone and nitro-substituted aromatics.[2][7] |

| HOMO Energy Level | -6.0 to -6.5 eV | Typical for fluorenone derivatives.[11] |

| Electron Mobility | Moderate to High | The rigid, planar structure of the fluorene core facilitates electron transport. |

Monomer for Novel Conjugated Polymers

The two chlorine atoms at the 2 and 7 positions serve as excellent leaving groups for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto polymerizations.[5][6] This would allow for the incorporation of this compound as a monomer into novel conjugated polymers. The resulting polymers would possess a fluorenone-nitro moiety in the main chain, which would impart strong electron-accepting properties to the polymer, making them suitable for applications in all-polymer solar cells or as n-type materials in organic field-effect transistors (OFETs).

Hypothetical Polymerization via Suzuki Coupling:

Caption: Proposed Suzuki polymerization to synthesize a fluorenone-based copolymer.

Experimental Protocol for Suzuki Polymerization:

-

To a reaction flask, add this compound, a suitable comonomer (e.g., a diboronic ester of another aromatic compound), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Add a degassed solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

-

After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Collect the polymer by filtration and purify it by Soxhlet extraction to remove catalyst residues and oligomers.

Precursor for Near-Infrared (NIR) Absorbing Dyes

Polynitrofluorene derivatives are known to be excellent precursors for the synthesis of push-pull dyes that absorb in the near-infrared (NIR) region.[7][12] The nitro group activates the methylene bridge (C9 position) of the fluorene core, making it susceptible to Knoevenagel condensation with aldehyde-containing donor molecules. While the target molecule is a fluorenone, reduction of the carbonyl group to a methylene group would yield a 2,7-dichloro-4-nitrofluorene, which could then undergo a Knoevenagel reaction.

Experimental Protocol for Knoevenagel Condensation:

-